molecular formula C8H8N2O B13522675 4-[(3H-diazirin-3-yl)methyl]phenol

4-[(3H-diazirin-3-yl)methyl]phenol

Cat. No.: B13522675
M. Wt: 148.16 g/mol
InChI Key: HHBPBYMJSLJIEL-UHFFFAOYSA-N
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Description

4-[(3H-diazirin-3-yl)methyl]phenol is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms, attached to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3H-diazirin-3-yl)methyl]phenol typically involves the formation of the diazirine ring followed by its attachment to the phenol group. One common method involves the reaction of 3-(4-bromomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine with silver oxide in dimethyl sulfoxide (DMSO) . The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3H-diazirin-3-yl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The diazirine ring can be reduced to form amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated phenols and nitrophenols.

Scientific Research Applications

4-[(3H-diazirin-3-yl)methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3H-diazirin-3-yl)methyl]phenol involves the activation of the diazirine ring upon exposure to ultraviolet (UV) light. This activation leads to the formation of a highly reactive carbene intermediate, which can covalently bind to nearby molecules . This property makes it useful in photoaffinity labeling, where it can be used to identify and study molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3H-diazirin-3-yl)methyl]phenol is unique due to its combination of a diazirine ring and a phenol group, which imparts distinct photoreactive properties and chemical reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications in research and industry.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

4-(3H-diazirin-3-ylmethyl)phenol

InChI

InChI=1S/C8H8N2O/c11-7-3-1-6(2-4-7)5-8-9-10-8/h1-4,8,11H,5H2

InChI Key

HHBPBYMJSLJIEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2N=N2)O

Origin of Product

United States

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